molecular formula C18H21N3O4 B10984904 N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B10984904
M. Wt: 343.4 g/mol
InChI Key: CDDRKRGYODPPGQ-UHFFFAOYSA-N
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Description

    N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Study of novel heterocyclic compounds and their reactivity.

      Biology: Investigation of potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Exploration of pharmacological properties.

      Industry: Possible applications in materials science or as intermediates for drug synthesis.

  • Mechanism of Action

    • The exact mechanism is not well-established, but potential targets could include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other cinnoline derivatives or acetamides.
    • Uniqueness: The combination of the 2,4-dimethoxyphenyl group and the cinnoline ring structure sets this compound apart.

    Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

    : Reference: PubChem Compound Summary

    Properties

    Molecular Formula

    C18H21N3O4

    Molecular Weight

    343.4 g/mol

    IUPAC Name

    N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

    InChI

    InChI=1S/C18H21N3O4/c1-24-13-7-8-15(16(10-13)25-2)19-17(22)11-21-18(23)9-12-5-3-4-6-14(12)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22)

    InChI Key

    CDDRKRGYODPPGQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)OC

    Origin of Product

    United States

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